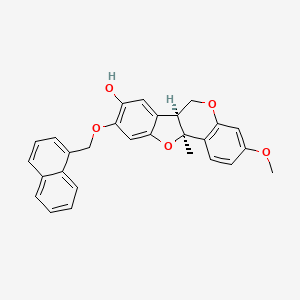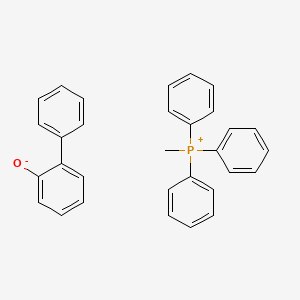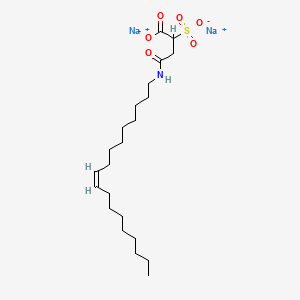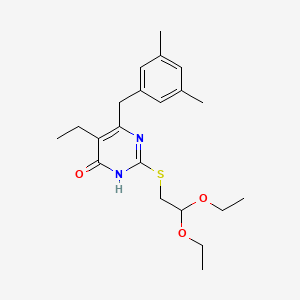
4(1H)-Pyrimidinone, 2-((2,2-diethoxyethyl)thio)-6-((3,5-dimethylphenyl)methyl)-5-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(1H)-Pyrimidinone, 2-((2,2-diethoxyethyl)thio)-6-((3,5-dimethylphenyl)methyl)-5-ethyl- is a complex organic compound with a unique structure that combines a pyrimidinone core with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-((2,2-diethoxyethyl)thio)-6-((3,5-dimethylphenyl)methyl)-5-ethyl- involves multiple steps, starting with the preparation of the pyrimidinone core. This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions. The introduction of the 2-((2,2-diethoxyethyl)thio) group can be accomplished via a nucleophilic substitution reaction, where a thiol reacts with an appropriate electrophile. The 6-((3,5-dimethylphenyl)methyl) group is typically introduced through a Friedel-Crafts alkylation reaction, using a suitable alkylating agent and a Lewis acid catalyst. Finally, the 5-ethyl group can be added through an alkylation reaction using ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4(1H)-Pyrimidinone, 2-((2,2-diethoxyethyl)thio)-6-((3,5-dimethylphenyl)methyl)-5-ethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the electrophilic centers, such as the carbon atoms adjacent to the sulfur atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
4(1H)-Pyrimidinone, 2-((2,2-diethoxyethyl)thio)-6-((3,5-dimethylphenyl)methyl)-5-ethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4(1H)-Pyrimidinone, 2-((2,2-diethoxyethyl)thio)-6-((3,5-dimethylphenyl)methyl)-5-ethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor studies, it may act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
(-)-Carvone: A natural compound found in spearmint, used as a bioherbicide.
Uniqueness
4(1H)-Pyrimidinone, 2-((2,2-diethoxyethyl)thio)-6-((3,5-dimethylphenyl)methyl)-5-ethyl- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, from drug development to material science.
Propiedades
Número CAS |
199851-96-2 |
|---|---|
Fórmula molecular |
C21H30N2O3S |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
2-(2,2-diethoxyethylsulfanyl)-4-[(3,5-dimethylphenyl)methyl]-5-ethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H30N2O3S/c1-6-17-18(12-16-10-14(4)9-15(5)11-16)22-21(23-20(17)24)27-13-19(25-7-2)26-8-3/h9-11,19H,6-8,12-13H2,1-5H3,(H,22,23,24) |
Clave InChI |
CHICPYFDBHXNEO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=C(NC1=O)SCC(OCC)OCC)CC2=CC(=CC(=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


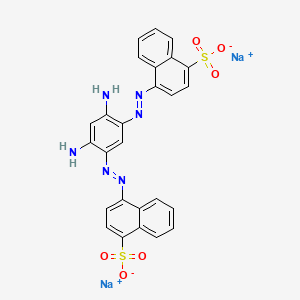
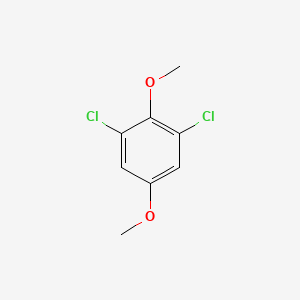

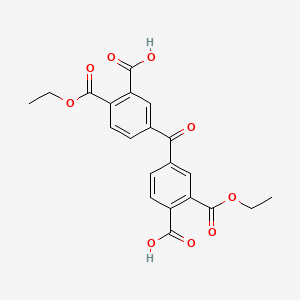
![Butanoic acid, 4-[(9Z)-9-octadecenylamino]-4-oxosulfo-, disodium salt](/img/structure/B12684080.png)

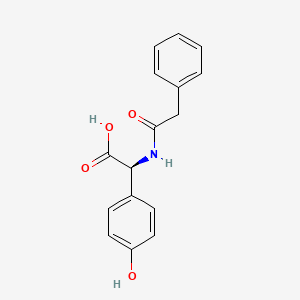
![2,8-Dinitro-11-phenyldibenzo[B,F][1,4]thiazepine 5-oxide](/img/structure/B12684093.png)


